![molecular formula C15H15ClN2O2 B2943995 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1397225-75-0](/img/structure/B2943995.png)
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as Cmpd-1, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its potential as a cancer therapeutic. It has been shown to be effective in inhibiting cancer cell growth, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic.
Future Directions
There are several future directions for the study of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapeutics. Additionally, further studies could investigate its potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Finally, studies could investigate the pharmacokinetics and toxicity of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, which are important factors in the development of any drug.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 3-methoxyaniline in the presence of a base. This reaction results in the formation of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide as a white solid.
Scientific Research Applications
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-4-6-13(9-14)18(15(19)10-16)11-12-5-2-3-8-17-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQCAMIWOOCLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416853 |
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